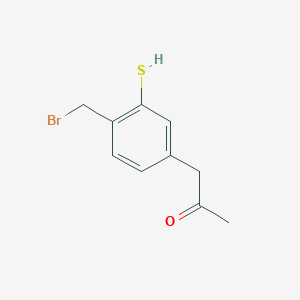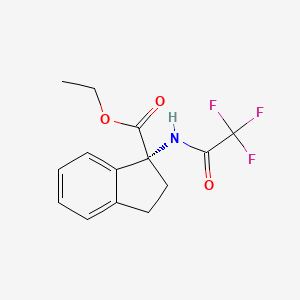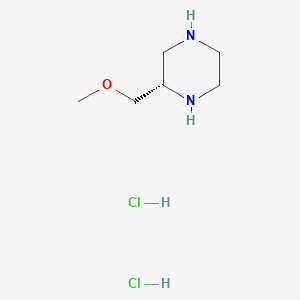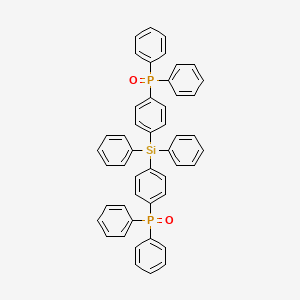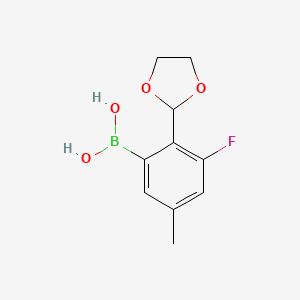
(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane ring, a fluorine atom, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid typically involves the formation of the boronic acid group through various coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
化学反应分析
Types of Reactions: (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
Chemistry: In organic synthesis, (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds .
Industry: In the materials science industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用机制
The mechanism of action of (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is particularly relevant in the inhibition of enzymes that contain serine or threonine residues in their active sites .
相似化合物的比较
Phenylboronic acid: Lacks the 1,3-dioxolane ring, fluorine, and methyl substituents.
(2-(1,3-Dioxolan-2-yl)ethylboronic acid): Contains an ethyl group instead of a phenyl ring.
(2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid): Contains a pyridine ring instead of a phenyl ring.
Uniqueness: (2-(1,3-Dioxolan-2-yl)-3-fluoro-5-methylphenyl)boronic acid is unique due to the presence of the 1,3-dioxolane ring, fluorine atom, and methyl group on the phenyl ring. These substituents confer specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
属性
分子式 |
C10H12BFO4 |
|---|---|
分子量 |
226.01 g/mol |
IUPAC 名称 |
[2-(1,3-dioxolan-2-yl)-3-fluoro-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H12BFO4/c1-6-4-7(11(13)14)9(8(12)5-6)10-15-2-3-16-10/h4-5,10,13-14H,2-3H2,1H3 |
InChI 键 |
ZSJBKENROXJTDZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1C2OCCO2)F)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
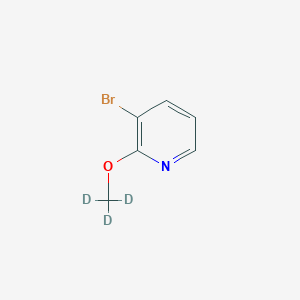
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
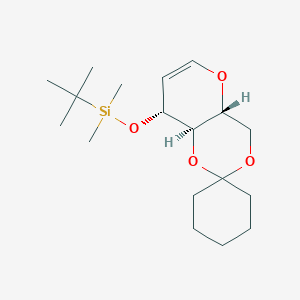
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
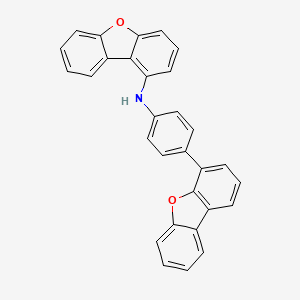
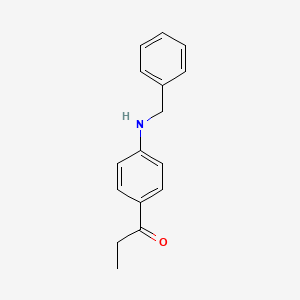

![4-(3,4-Dichlorophenyl)octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B14035633.png)
